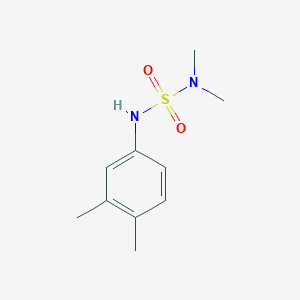
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N,N-dimethylsulfamide, also known as DMSO-PhMe, is a sulfamide compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to exhibit various biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to increase the levels of antioxidant enzymes, such as SOD and CAT, in vitro and in vivo. Moreover, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide is stable under normal laboratory conditions and can be stored for an extended period. However, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has some limitations. It is highly hydrophobic and may require the use of organic solvents for its administration. Moreover, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide may exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has significant potential for future research. Some of the future directions for research include investigating the molecular mechanisms underlying its anti-cancer properties, exploring its potential for the treatment of neurodegenerative diseases, and developing new formulations for its administration. Moreover, further studies are needed to evaluate the safety and toxicity of N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide in vivo and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to possess anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and toxicity in vivo.
Synthesemethoden
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide can be synthesized using a simple two-step process. The first step involves the reaction of N,N-dimethylsulfamide with 3,4-dimethylbenzyl chloride, followed by the addition of sodium hydride to the resulting product. The second step involves the reaction of the intermediate product with dimethyl sulfate to yield N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide.
Wissenschaftliche Forschungsanwendungen
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-cancer properties, making it a promising candidate for cancer therapy. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoylamino)-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8-5-6-10(7-9(8)2)11-15(13,14)12(3)4/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVYSKKGDRLHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

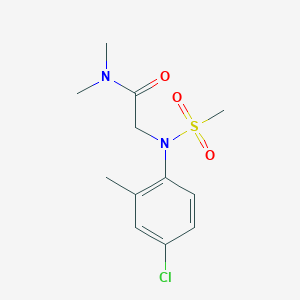
![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)
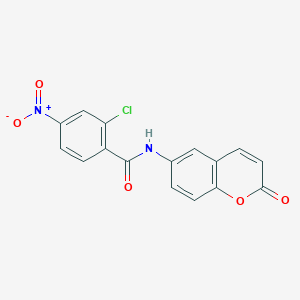
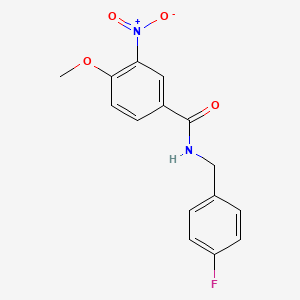
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)
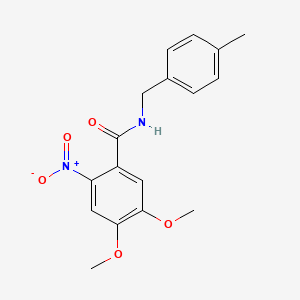
![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)
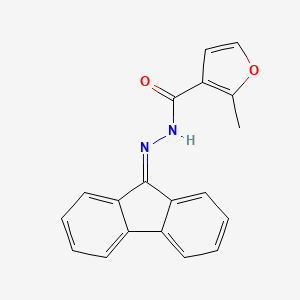
![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)